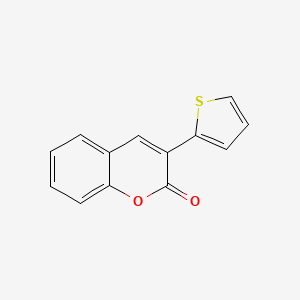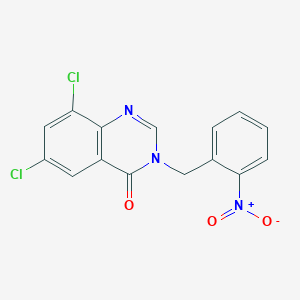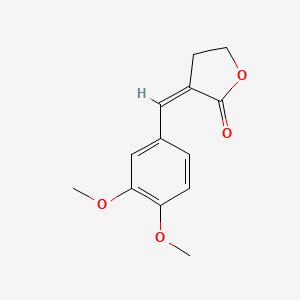
3-(2-Thienyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-thienyl)-2H-chromen-2-one is a heterocyclic compound that features a thiophene ring fused to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, like piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of 3-(2-thienyl)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-thienyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-thienyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to anticancer effects.
Signal Transduction: The compound may interfere with signal transduction pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
2-(2-thienyl)-2H-chromen-2-one: Similar structure but with the thiophene ring at a different position.
3-(2-furyl)-2H-chromen-2-one: Contains a furan ring instead of a thiophene ring.
3-(2-pyridyl)-2H-chromen-2-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-(2-thienyl)-2H-chromen-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent.
Properties
CAS No. |
91805-18-4 |
|---|---|
Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-thiophen-2-ylchromen-2-one |
InChI |
InChI=1S/C13H8O2S/c14-13-10(12-6-3-7-16-12)8-9-4-1-2-5-11(9)15-13/h1-8H |
InChI Key |
AUISNCGJDLDBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)


![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012855.png)
![[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012862.png)


